molecular formula C27H25ClFN5O2S B14122375 2-chloro-N-((4-(2,5-dimethylphenyl)-5-((2-oxo-2-(m-tolylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-6-fluorobenzamide CAS No. 394225-51-5

2-chloro-N-((4-(2,5-dimethylphenyl)-5-((2-oxo-2-(m-tolylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-6-fluorobenzamide

Cat. No.: B14122375
CAS No.: 394225-51-5
M. Wt: 538.0 g/mol
InChI Key: ZSSQZSLDQVBGHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-((4-(2,5-dimethylphenyl)-5-((2-oxo-2-(m-tolylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-6-fluorobenzamide is a complex organic compound that features a triazole ring, a fluorobenzamide group, and various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-((4-(2,5-dimethylphenyl)-5-((2-oxo-2-(m-tolylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-6-fluorobenzamide typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the Fluorobenzamide Group: This step may involve the reaction of a fluorobenzoyl chloride with an amine derivative.

    Attachment of the Thioether Linkage: This can be done via a nucleophilic substitution reaction where a thiol group reacts with an appropriate electrophile.

    Final Assembly: The final compound is assembled through a series of coupling reactions, ensuring the correct positioning of all substituents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage.

    Reduction: Reduction reactions may target the carbonyl groups present in the structure.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents under acidic conditions.

Major Products

    Oxidation: Oxidation of the thioether linkage can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction of carbonyl groups can yield alcohols.

    Substitution: Substitution reactions on the aromatic rings can introduce various functional groups, depending on the reagents used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its triazole ring.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic properties.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.

    Protein Binding: Its structure allows for potential interactions with proteins, which can be explored in drug design.

Medicine

    Antimicrobial Activity: The compound’s structure suggests potential antimicrobial properties, which can be investigated for therapeutic applications.

    Cancer Research: Its ability to interact with biological targets makes it a candidate for cancer research.

Industry

    Pharmaceuticals: The compound can be used in the development of new drugs.

    Agriculture: Its potential biological activity can be explored for use in agrochemicals.

Mechanism of Action

The mechanism by which 2-chloro-N-((4-(2,5-dimethylphenyl)-5-((2-oxo-2-(m-tolylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-6-fluorobenzamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The triazole ring and other functional groups in the compound allow it to bind to specific sites on these targets, potentially inhibiting their activity or altering their function. This can lead to various biological effects, depending on the target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-(2,6-dimethylphenyl)acetamide: Shares the chloro and dimethylphenyl groups but lacks the triazole ring and other substituents.

    N-(4-(2,5-dimethylphenyl)-1,2,4-triazol-3-yl)methyl)-6-fluorobenzamide: Similar structure but with different substituents on the triazole ring.

Uniqueness

The uniqueness of 2-chloro-N-((4-(2,5-dimethylphenyl)-5-((2-oxo-2-(m-tolylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-6-fluorobenzamide lies in its combination of functional groups, which confer specific chemical and biological properties. The presence of the triazole ring, thioether linkage, and fluorobenzamide group makes it distinct from other similar compounds, providing unique opportunities for research and application.

Properties

CAS No.

394225-51-5

Molecular Formula

C27H25ClFN5O2S

Molecular Weight

538.0 g/mol

IUPAC Name

2-chloro-N-[[4-(2,5-dimethylphenyl)-5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-6-fluorobenzamide

InChI

InChI=1S/C27H25ClFN5O2S/c1-16-6-4-7-19(12-16)31-24(35)15-37-27-33-32-23(34(27)22-13-17(2)10-11-18(22)3)14-30-26(36)25-20(28)8-5-9-21(25)29/h4-13H,14-15H2,1-3H3,(H,30,36)(H,31,35)

InChI Key

ZSSQZSLDQVBGHM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(N2C3=C(C=CC(=C3)C)C)CNC(=O)C4=C(C=CC=C4Cl)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.